molecular formula C14H13NO B1283616 (2-Amino-9H-fluoren-9-yl)methanol CAS No. 162021-14-9

(2-Amino-9H-fluoren-9-yl)methanol

Cat. No. B1283616
M. Wt: 211.26 g/mol
InChI Key: SYEYUWQQBFAPGD-UHFFFAOYSA-N
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Description

“(2-Amino-9H-fluoren-9-yl)methanol” is a chemical compound with the CAS Number: 162021-14-9 and a molecular weight of 211.26 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “(2-Amino-9H-fluoren-9-yl)methanol” can be represented by the InChI code: 1S/C14H13NO/c15-9-5-6-12-10-3-1-2-4-11 (10)14 (8-16)13 (12)7-9/h1-7,14,16H,8,15H2 . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

“(2-Amino-9H-fluoren-9-yl)methanol” is a solid compound with a molecular weight of 211.26 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

    Peptide Synthesis

    • This compound can be used as an N-protecting reagent in peptide synthesis . The specific methods of application and experimental procedures would depend on the particular peptide being synthesized.

    Synthesis of 9-Hydroxymethyl-2-amino fluorene

    • (2-Amino-9H-fluoren-9-yl)methanol can be used in the synthesis of 9-Hydroxymethyl-2-amino fluorene . The reaction involves dissolving 9-Hydroxymethyl-2-(Boc-amino)fluorene in acetonitrile and stirring under reflux. Then, 2 N HCl is added drop-wise, and the reaction mixture is stirred under reflux for 45 minutes .

    Chromatography

    • It can be used in chromatography, specifically in the separation of 9H-Fluorene-9-methanol on Newcrom R1 HPLC column .

properties

IUPAC Name

(2-amino-9H-fluoren-9-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c15-9-5-6-12-10-3-1-2-4-11(10)14(8-16)13(12)7-9/h1-7,14,16H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEYUWQQBFAPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570242
Record name (2-Amino-9H-fluoren-9-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-9H-fluoren-9-yl)methanol

CAS RN

162021-14-9
Record name (2-Amino-9H-fluoren-9-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

13.0 g 9-Hydroxymethyl-2-(Boc-amino)fluorene was dissolved in 110 ml acetonitrile and stirred under reflux. 42 ml 2 N HCl (2.0 equiv, 84 mmol) was added drop-wise. The reaction mixture was stirred under reflux for 45 min. The reaction mixture was cooled to room temperature and the reaction was monitored by TLC [Rf=0.1 PE-MTBE (1:2)]. The solvent was partially eliminated by rotary evaporation and the residue was dissolved in 70 ml 2 N HCl. The solution was carefully washed with 2×50 ml MTBE. The aqueous phase was adjusted to pH 9 by Na2CO3 and extracted with 2×70 ml EtOAc. The organic phase was washed with 50 ml brine and dried over Na2SO4. The solvent was eliminated by rotary evaporation. The product was used without further purification. The structural identity was verified by NMR (8.76 g, 99% yield).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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